3'-Azido-3'-deoxy-4-thiothymidine 3'-Azido-3'-deoxy-4-thiothymidine
Brand Name: Vulcanchem
CAS No.: 108441-45-8
VCID: VC20765430
InChI: InChI=1S/C10H13N5O3S/c1-5-3-15(10(17)12-9(5)19)8-2-6(13-14-11)7(4-16)18-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,19)/t6-,7+,8+/m0/s1
SMILES: CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)N=[N+]=[N-]
Molecular Formula: C10H13N5O3S
Molecular Weight: 283.31 g/mol

3'-Azido-3'-deoxy-4-thiothymidine

CAS No.: 108441-45-8

Cat. No.: VC20765430

Molecular Formula: C10H13N5O3S

Molecular Weight: 283.31 g/mol

* For research use only. Not for human or veterinary use.

3'-Azido-3'-deoxy-4-thiothymidine - 108441-45-8

Specification

CAS No. 108441-45-8
Molecular Formula C10H13N5O3S
Molecular Weight 283.31 g/mol
IUPAC Name 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one
Standard InChI InChI=1S/C10H13N5O3S/c1-5-3-15(10(17)12-9(5)19)8-2-6(13-14-11)7(4-16)18-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,19)/t6-,7+,8+/m0/s1
Standard InChI Key LQGXMSIIZGFDND-XLPZGREQSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]
SMILES CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)N=[N+]=[N-]
Canonical SMILES CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)N=[N+]=[N-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator